molecular formula C5H16I2N2 B2799299 N',N'-Dimethylpropane-1,3-diamine;dihydroiodide CAS No. 2561497-43-4

N',N'-Dimethylpropane-1,3-diamine;dihydroiodide

Cat. No.: B2799299
CAS No.: 2561497-43-4
M. Wt: 358.006
InChI Key: JERSPYRKVMAEJY-UHFFFAOYSA-N
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Description

N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is an organic compound with the chemical formula C5H14N2·2HI. It is a derivative of N,N’-Dimethyl-1,3-propanediamine, which is a diamine with two methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications.

Scientific Research Applications

N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide has a wide range of applications in scientific research:

Safety and Hazards

N’,N’-Dimethylpropane-1,3-diamine is highly flammable and causes severe skin burns and eye damage . It has a flash point of 20 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanediamine with methyl iodide to form N,N’-Dimethyl-1,3-propanediamine. This intermediate is then treated with hydroiodic acid to yield the dihydroiodide salt.

Industrial Production Methods

In industrial settings, the production of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide typically involves continuous processes using fixed-bed reactors. The reaction conditions include high pressure and the use of catalysts such as Raney-Nickel. The process is designed to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide involves its ability to act as a nucleophile in chemical reactions. The compound’s nitrogen atoms can donate electron pairs, making it reactive towards electrophiles. This nucleophilic behavior is crucial in its role as a crosslinking agent and in the formation of various chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylethylenediamine
  • N,N’-Diethyl-1,3-propanediamine
  • N,N’-Diisopropyl-1,3-propanediamine

Uniqueness

N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is unique due to its specific structure and reactivity. The presence of the dihydroiodide salt form enhances its solubility and stability, making it suitable for various applications where other similar compounds might not be as effective .

Properties

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;dihydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSPYRKVMAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN.I.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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